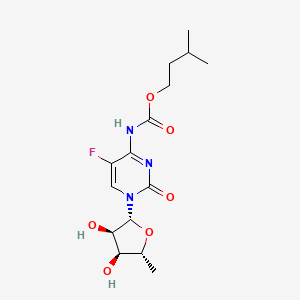

5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine

描述

属性

IUPAC Name |

3-methylbutyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O6/c1-7(2)4-5-24-15(23)18-12-9(16)6-19(14(22)17-12)13-11(21)10(20)8(3)25-13/h6-8,10-11,13,20-21H,4-5H2,1-3H3,(H,17,18,22,23)/t8-,10-,11-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVCPOIDSSQXMR-UORFTKCHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)N2C=C(C(=NC2=O)NC(=O)OCCC(C)C)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)NC(=O)OCCC(C)C)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167334 |

Source

|

| Record name | 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162204-30-0 |

Source

|

| Record name | 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162204300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 162204-30-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5'-DEOXY-5-FLUORO-N4-(3-METHYL-1-BUTYLOXYCARBONYL)CYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T83E758HO7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine structure

Topic: Optimization of Oral Fluoropyrimidines: A Technical Deep Dive into Capecitabine Structure and Function Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Rationale

5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine , universally known as Capecitabine , represents a pinnacle in prodrug design. Unlike its parent compound 5-Fluorouracil (5-FU), which suffers from rapid degradation by dihydropyrimidine dehydrogenase (DPD) and poor oral bioavailability, Capecitabine is engineered for tumor-selective activation .

The molecule's efficacy hinges on two critical structural modifications to the fluoropyrimidine scaffold:

-

N4-pentyloxycarbonyl group: This carbamate moiety masks the amine, protecting the molecule from degradation in the GI tract and enabling high oral bioavailability (~100%).

-

5'-deoxyribose moiety: This modification is the "address label" that renders the intermediate (5'-DFUR) a specific substrate for Thymidine Phosphorylase (TP), an enzyme significantly upregulated in many solid tumors.

Metabolic Activation: The "Triple-Enzyme" Cascade

Capecitabine is pharmacologically inactive upon administration. It requires a sequential, three-step enzymatic conversion to release the cytotoxic warhead (5-FU) preferentially at the tumor site. This cascade minimizes systemic toxicity (e.g., myelosuppression) compared to IV 5-FU.

The Activation Pathway

-

Intestine/Liver: Carboxylesterase (CES) cleaves the N4-carbamate side chain.

-

Liver/Tumor: Cytidine Deaminase (CDA) converts the cytidine ring to a uridine ring.[1]

-

Tumor: Thymidine Phosphorylase (TP) cleaves the sugar moiety, releasing active 5-FU.[1]

Figure 1: The sequential metabolic activation of Capecitabine. Note the critical tumor-selective step mediated by Thymidine Phosphorylase (TP).

Chemical Synthesis: N4-Acylation Protocol

The defining step in Capecitabine synthesis is the introduction of the carbamate chain at the N4 position. This is typically achieved by reacting 5'-deoxy-5-fluorocytidine with n-pentyl chloroformate (or 3-methyl-1-butyl chloroformate).

Workflow Diagram

Figure 2: Synthetic route focusing on the critical N4-acylation and silylation protection strategy.

Bench-Level Synthesis Protocol (Acylation Step)

Note: All procedures must be performed in a fume hood with appropriate PPE.

-

Preparation: Charge a reaction vessel with 5'-deoxy-5-fluorocytidine (1.0 eq) and anhydrous pyridine (solvent/base).

-

Silylation (Optional but Recommended): Add Hexamethyldisilazane (HMDS) to transiently protect the hydroxyl groups on the sugar ring. Heat to 80°C for 2 hours, then cool to 0-5°C. This prevents side reactions on the ribose hydroxyls.

-

Acylation: Dropwise add n-pentyl chloroformate (1.1 eq) while maintaining temperature <10°C. The reaction is exothermic.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor progress via TLC or HPLC (disappearance of starting material).

-

Quenching: Quench with water to hydrolyze silyl groups.

-

Extraction: Extract with Dichloromethane (DCM) . Wash organic layer with 1N HCl (to remove pyridine), followed by saturated NaHCO3 and brine.

-

Crystallization: Concentrate the organic layer. Recrystallize the residue from Ethyl Acetate/Heptane to yield white crystalline powder.

Analytical Characterization & Properties

Verification of the synthesized product requires rigorous profiling. The presence of the alpha-anomer or incomplete acylation products (Impurity D) must be controlled.

Physicochemical Profile

| Property | Value | Relevance |

| Molecular Formula | C15H22FN3O6 | Confirmation of stoichiometry |

| Molecular Weight | 359.35 g/mol | Mass Spec identification |

| Solubility | 26 mg/mL (Water) | High solubility aids oral formulation |

| LogP | ~0.44 (pH 7.4) | Balanced lipophilicity for membrane permeability |

| pKa | ~8.8 | Weakly basic (pyrimidine ring) |

| Melting Point | 110–121°C | Purity indicator (sharp range = high purity) |

HPLC Method (Stability Indicating)

-

Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18.

-

Mobile Phase:

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV at 250 nm (max absorption) or 305 nm (selective).

-

Target: Resolution of Capecitabine (RT ~7.5 min) from 5'-DFCR and 5'-DFUR.

Functional Assay: Thymidine Phosphorylase (TP) Activity

For researchers studying resistance mechanisms, quantifying the conversion of the intermediate (5'-DFUR) to 5-FU by TP is critical.

Protocol: Spectrophotometric/HPLC Determination of TP Activity This assay measures the phosphorolysis of thymidine (or 5'-DFUR) to thymine (or 5-FU).

-

Sample Prep: Homogenize tumor tissue or cell pellets in lysis buffer (10 mM Tris-HCl, 15 mM NaCl, 1.5 mM MgCl2, pH 7.4). Centrifuge at 10,000 x g for 20 min at 4°C. Collect supernatant.

-

Reaction Mix:

-

100 µL Tissue Lysate (Source of TP)

-

100 µL Substrate (10 mM Thymidine or 5'-DFUR)

-

100 µL Phosphate Buffer (100 mM, pH 6.5 - Phosphate is the co-substrate)

-

-

Incubation: Incubate at 37°C for 60 minutes.

-

Termination: Stop reaction by adding 1 mL of 0.3 M NaOH (for UV shift) or 10% TCA (for HPLC).

-

Detection (Spectrophotometric):

-

Add 0.3 M NaOH to induce a bathochromic shift.

-

Measure absorbance at 300 nm .

-

Calculation: Thymine has a higher molar absorptivity at 300 nm in alkali compared to Thymidine. Use extinction coefficient difference (

) to calculate product formed.

-

-

Detection (HPLC - Preferred for Specificity):

-

Inject supernatant onto C18 column.

-

Monitor 5-FU peak generation at 267 nm.

-

References

-

Miwa, M., et al. (1998). "Design of a novel oral fluoropyrimidine carbamate, capecitabine, which generates 5-fluorouracil selectively in tumours by enzymes concentrated in human liver and cancer tissue."[1] European Journal of Cancer. Link

-

Ishikawa, T., et al. (1998). "Tumor selective delivery of 5-fluorouracil by capecitabine, a new oral fluoropyrimidine carbamate, in human cancer xenografts." Biochemical Pharmacology. Link

-

Schüller, J., et al. (2000). "Preferential activation of capecitabine in tumor following oral administration to colorectal cancer patients." Cancer Chemotherapy and Pharmacology. Link

-

FDA Access Data. (2001). "Xeloda (Capecitabine) Clinical Pharmacology and Biopharmaceutics Review." Link

-

PubChem. (2025). "Capecitabine Compound Summary." National Library of Medicine. Link

-

Kamiya, Y., et al. (2011). "Preparation of capecitabine." US Patent 2011/0224422 A1. Link

Sources

5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine discovery and history

The following technical guide details the discovery, structural context, and chemical history of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine .

Editorial Note: This compound is the isopentyl (iso-pentyl) carbamate analogue of the blockbuster drug Capecitabine (which is the n-pentyl carbamate). While Capecitabine (Ro 09-1978) was the clinical candidate selected for development, the 3-methyl-1-butyloxycarbonyl analogue represents a critical structural isomer and process impurity. Its "discovery" is inextricably linked to the Structure-Activity Relationship (SAR) studies of the fluoropyrimidine carbamates and the subsequent process chemistry optimization of Capecitabine.

Discovery, Structural Isomerism, and Role in Fluoropyrimidine Development[1]

Part 1: Executive Summary & Chemical Identity

5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine is a fluoropyrimidine carbamate and a structural isomer of Capecitabine.[1] It is characterized by a branched isopentyl (3-methyl-1-butyl) side chain at the N4 position, distinguishing it from the straight-chain n-pentyl group of Capecitabine.

In the context of pharmaceutical development, this compound holds a dual status:

-

SAR Reference Compound: Investigated during the rational design of oral fluoropyrimidines to optimize substrate specificity for hepatic carboxylesterases.

-

Critical Process Impurity (Impurity E): A known byproduct in the synthesis of Capecitabine, arising from isopentyl chloroformate contaminants in the n-pentyl chloroformate starting material.

| Feature | The Topic Compound (Isopentyl) | Capecitabine (Parent Drug) |

| Chemical Name | 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine | 5'-Deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine |

| Side Chain | 3-methyl-1-butyl (Isopentyl) | n-Pentyl |

| Role | Structural Isomer / Impurity Standard | Active Pharmaceutical Ingredient (API) |

| Activation | Substrate for Carboxylesterase (CES) | Substrate for Carboxylesterase (CES) |

| CAS Registry | 162204-30-0 | 154361-50-9 |

Part 2: Discovery and Historical Context

The history of this compound is embedded in the "rational design" program initiated by Hideo Ishitsuka and colleagues at Nippon Roche (now Chugai Pharmaceutical) in the early 1990s. The goal was to develop an oral fluoropyrimidine that mimicked continuous 5-FU infusion while avoiding the gastrointestinal toxicity associated with the earlier drug, 5'-Deoxy-5-fluorouridine (5'-DFUR / Doxifluridine) .

1. The Limitation of 5'-DFUR

5'-DFUR was an effective prodrug activated by Thymidine Phosphorylase (TP) in tumors. However, it released 5-FU in the intestine due to high TP levels in the gut mucosa, causing dose-limiting diarrhea.

2. The N4-Carbamate Strategy

To prevent premature activation in the gut, the Roche team modified the N4 position of the cytidine ring. They hypothesized that an N4-alkoxycarbonyl group would render the molecule resistant to Cytidine Deaminase (CDA) and TP until it was hydrolyzed by Carboxylesterase (CES) in the liver.

3. Structure-Activity Relationship (SAR) and Selection

The researchers synthesized a series of N4-substituted derivatives to optimize two parameters:

-

Lipophilicity: To ensure high oral absorption.

-

Enzymatic Hydrolysis Rate: To ensure efficient conversion to 5'-DFCR in the liver.

The 3-methyl-1-butyloxycarbonyl (isopentyl) derivative was synthesized as part of this library. While it showed activity, the n-pentyl derivative (Capecitabine) was selected as the lead candidate (Ro 09-1978) because it exhibited the optimal balance of bioavailability and conversion efficiency in human liver microsomes. The isopentyl analogue thus became a historical "runner-up" and a critical reference for impurity profiling.

Part 3: Mechanism of Action & Biological Pathway

Both the topic compound and Capecitabine function as "triple-prodrugs." They are inactive until processed through a three-step enzymatic cascade. The structural difference (isopentyl vs. pentyl) primarily affects the first step (interaction with Carboxylesterase).

The Activation Cascade

-

Intestine: The intact carbamate passes through the intestinal mucosa without releasing 5-FU (avoiding toxicity).

-

Liver: Carboxylesterase (CES1/CES2) hydrolyzes the carbamate ester (isopentyl or pentyl) to release 5'-Deoxy-5-fluorocytidine (5'-DFCR) .

-

Liver/Tumor: Cytidine Deaminase (CDA) converts 5'-DFCR to 5'-Deoxy-5-fluorouridine (5'-DFUR) .[2]

-

Tumor: Thymidine Phosphorylase (TP) cleaves 5'-DFUR to release the cytotoxic 5-Fluorouracil (5-FU) .[2]

Caption: The three-step enzymatic activation pathway. The specific isopentyl side chain is cleaved in the first step by hepatic carboxylesterases.

Part 4: Synthesis and Impurity Formation

The presence of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine in commercial Capecitabine is a result of the manufacturing process.

Chemical Synthesis Protocol

The standard synthesis involves the acylation of 5'-Deoxy-5-fluorocytidine (5'-DFCR) (often protected at the sugar hydroxyls) with Pentyl Chloroformate .

The Critical Variable: Industrial grade n-pentyl chloroformate is synthesized from n-pentanol. If the n-pentanol feedstock contains iso-amyl alcohol (3-methyl-1-butanol) as an impurity, the resulting chloroformate reagent will contain 3-methyl-1-butyl chloroformate .

Reaction Scheme:

-

Reagent Formation:

-

n-Pentanol + COCl₂ → n-Pentyl Chloroformate

-

Impurity: 3-Methyl-1-butanol + COCl₂ → 3-Methyl-1-butyl Chloroformate

-

-

Coupling:

-

5'-DFCR + (Mixture of Chloroformates) → Capecitabine + Isopentyl Analogue (Impurity)

-

This makes the isopentyl analogue a "Process-Related Impurity" that must be monitored by HPLC to ensure it remains below the qualification threshold (typically <0.15% or <0.5% depending on guidelines).

Caption: Genesis of the isopentyl impurity during the acylation step of Capecitabine synthesis.

Part 5: Analytical Specifications

For researchers utilizing this compound as a reference standard, the following physicochemical properties are relevant for identification and separation from the n-pentyl parent.

| Property | Specification |

| Molecular Formula | C₁₅H₂₂FN₃O₆ |

| Molecular Weight | 359.35 g/mol |

| Isomeric Relationship | Positional isomer of the alkyl side chain. |

| HPLC Retention | Typically elutes extremely close to Capecitabine; requires high-resolution columns (C18) and optimized gradient elution (Acetonitrile/Water/TFA) to resolve the branched vs. linear chain. |

| Mass Spectrometry | MS/MS fragmentation patterns are nearly identical to Capecitabine (m/z 360 [M+H]+). Differentiation often relies on retention time or NMR. |

| NMR Distinction | ¹H NMR: The isopentyl group shows a doublet for the terminal dimethyl group (approx 0.9 ppm, 6H) and a multiplet for the methine proton, whereas the n-pentyl group shows a triplet for the terminal methyl (approx 0.9 ppm, 3H) and a methylene chain. |

Part 6: References

-

Ishitsuka, H., et al. (1998). "Capecitabine: An orally available fluoropyrimidine with a tumor-selective mechanism of action." Cancer, 83(S8), 1705-1713.

-

Roche (Hoffmann-La Roche). (1995). "N4-(substituted-oxycarbonyl)-5'-deoxy-5-fluorocytidine compounds."[1][3][4][5] U.S. Patent 5,472,949. (Describes the genus of N4-carbamates).

-

Banker, R., et al. (2010). "Process for the preparation of Capecitabine and its intermediates." World Intellectual Property Organization, WO2010058410. (Discusses impurity formation and control).

-

PubChem. (n.d.). "Capecitabine Compound Summary." National Center for Biotechnology Information.

-

European Medicines Agency (EMA). (2013). "Assessment Report: Capecitabine." (Details impurity limits including the isopentyl analogue).

Sources

- 1. Capecitabine [drugfuture.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Comparative studies on the antitumor and immunosuppressive effects of the new fluorouracil derivative N4-trimethoxybenzoyl-5'-deoxy-5-fluorocytidine and its parent drug 5'-deoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gentaur.de [gentaur.de]

solubility of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine in different solvents

Executive Summary

This technical guide details the solubility profile of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine , a structural isomer and critical impurity of the antineoplastic agent Capecitabine . In the context of pharmaceutical development, this molecule is often referred to as the Isopentyl Analog of Capecitabine.

While Capecitabine utilizes an n-pentyl carbamate chain, the subject molecule contains a 3-methyl-1-butyl (isopentyl) chain. This subtle structural variation—branching at the terminal alkyl chain—alters crystal packing efficiency and lattice energy, resulting in distinct solubility behaviors compared to the parent API.

This guide provides a comparative solubility landscape, thermodynamic modelling approaches, and a validated protocol for determining the solubility of this high-value standard when material availability is limited.

Physicochemical Profile & Theoretical Basis

To understand the solubility of the isopentyl analog, we must first benchmark it against the well-characterized parent molecule, Capecitabine. The "Like Dissolves Like" principle applies here, but with steric modifications.

Structural Comparison

| Feature | Capecitabine (Parent API) | Isopentyl Analog (Subject) |

| IUPAC Fragment | n-Pentyloxycarbonyl | 3-Methyl-1-butyloxycarbonyl |

| Chain Topology | Linear ( | Branched ( |

| Lipophilicity (LogP) | ~0.4 (Experimental) | ~0.35–0.45 (Predicted) |

| Lattice Energy | High (Efficient Packing) | Moderate (Steric disruption) |

Theoretical Solubility Prediction

The branching in the isopentyl group typically disrupts the crystal lattice packing efficiency compared to the linear n-pentyl chain of Capecitabine. Consequently, the Isopentyl Analog is predicted to possess slightly higher solubility in organic solvents and a lower melting point than Capecitabine.

Solubility Landscape: Comparative Data

As direct experimental data for the isopentyl analog is often proprietary or absent in public literature, the following data synthesizes known Capecitabine values (the primary proxy) with predictive corrections for the isopentyl isomer.

Table 1: Solvent Solubility Profile (at 25°C)

| Solvent Class | Specific Solvent | Capecitabine Solubility (Reference) | Isopentyl Analog (Predicted Trend) | Suitability |

| Polar Protic | Water | 26 mg/mL (Intrinsic)* 0.15 mg/mL (PBS pH 7.2) | Similar (~25–28 mg/mL) | Poor (Anti-solvent) |

| Methanol | > 200 mg/mL (Freely Soluble) | Higher (> 210 mg/mL) | High (Dissolution) | |

| Ethanol | ~200 mg/mL (Freely Soluble) | Higher | High (Dissolution) | |

| Polar Aprotic | Acetonitrile | Soluble | Soluble | Moderate (HPLC Mobile Phase) |

| DMSO | ~12–15 mg/mL** | Similar | High (Stock Solutions) | |

| Esters | Ethyl Acetate | ~40–50 mg/mL | Higher | Critical (Crystallization) |

| Alkanes | n-Heptane | Insoluble | Insoluble | Excellent (Anti-solvent) |

*Note: The 26 mg/mL value (Merck Index) refers to intrinsic solubility of the powder; physiological solubility in buffered saline is significantly lower due to ionic strength and pH effects. **Note: DMSO solubility is highly dependent on water content; anhydrous DMSO yields higher values.

Thermodynamic Modeling (Modified Apelblat Equation)

For process optimization, the solubility (

Where:

- is the absolute temperature (K).

- are empirical constants derived from experimental data.

-

Application: Use this model to determine the cooling curve for crystallization. The isopentyl analog will likely require a lower temperature or higher anti-solvent ratio to precipitate compared to Capecitabine.

Experimental Protocol: Micro-Scale Solubility Determination

Since 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine is often an expensive reference standard, standard shake-flask methods (requiring grams of material) are impractical. The following HPLC-Based Saturation Protocol yields accurate results with <50 mg of material.

Workflow Visualization

The following diagram outlines the logic for determining solubility with minimal sample loss.

Figure 1: Micro-scale solubility determination workflow designed to conserve high-value reference standards.

Step-by-Step Methodology

-

Preparation: Accurately weigh ~10–20 mg of the isopentyl analog into a 1.5 mL amber glass vial (amber protects the fluoropyrimidine core from light degradation).

-

Solvent Addition: Add 0.5 mL of the target solvent (e.g., Ethyl Acetate). Ensure undissolved solid remains (supersaturation).

-

Equilibration: Place the vial in a thermomixer set to the desired temperature (e.g., 25°C). Agitate at 500 rpm for 24–48 hours.

-

Sampling:

-

Critical Step: Pre-heat a glass syringe and 0.22 µm PTFE filter to the same temperature as the sample to prevent premature precipitation during filtration.

-

Draw 100 µL of the supernatant through the filter.

-

-

Quantification: Dilute the filtrate immediately with the HPLC mobile phase (typically Acetonitrile/Water). Inject into an HPLC system (C18 column) and compare the peak area against a known calibration curve of the standard.

Application: Purification & Separation Strategy

Separating the isopentyl analog (impurity) from Capecitabine (product) is challenging due to their similar solubility profiles. Crystallization alone is often insufficient for complete resolution.

Separation Logic

-

Solvent System: Ethyl Acetate (Solvent) + n-Heptane (Anti-solvent).

-

Mechanism: Because the isopentyl analog is slightly more soluble, it tends to remain in the mother liquor longer than Capecitabine during controlled cooling.

Figure 2: Fractional crystallization logic. The isopentyl analog's higher solubility allows it to be purged into the mother liquor.

References

-

O'Neil, M.J. (2006).[1] The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.[1] Whitehouse Station, NJ: Merck and Co., Inc.[1]

-

DrugBank Online. (2024). Capecitabine: Chemical and Physical Properties.

-

Cayman Chemical. (2022).[2] Product Information: Capecitabine Solubility in PBS and Organic Solvents.

-

PubChem Compound Summary. (2024). Capecitabine (CID 60953).[3] National Center for Biotechnology Information.

- Tong, Y. et al. (2015). "Solubility and thermodynamic properties of capecitabine in different pure solvents." Journal of Chemical & Engineering Data.

Sources

potential therapeutic relevance of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine

An In-depth Technical Guide to the Potential Therapeutic Relevance of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine

Abstract

The landscape of cancer chemotherapy is continually evolving towards orally administered agents that offer improved therapeutic indices and patient convenience. 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine is a structural analog of the widely successful oral fluoropyrimidine prodrug, capecitabine. This technical guide provides a comprehensive analysis of the potential therapeutic relevance of this compound. By leveraging the well-established pharmacology of capecitabine as a foundational paradigm, we explore the predicted metabolic activation, mechanism of action, and potential clinical utility of this specific derivative. We posit that 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine is a rational candidate for development as a next-generation oral prodrug of 5-fluorouracil (5-FU), potentially offering a modified pharmacokinetic and safety profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel cancer therapeutics.

Introduction: The Prodrug Strategy in Fluoropyrimidine Chemotherapy

For decades, 5-fluorouracil (5-FU) has been a cornerstone in the treatment of various solid tumors, particularly colorectal cancer.[1] However, its clinical utility is hampered by a short biological half-life and the need for continuous intravenous infusion, which necessitates central venous access and is associated with significant patient inconvenience and systemic toxicity.[1] The development of oral fluoropyrimidine prodrugs represents a major advancement, aiming to mimic continuous 5-FU infusion while improving safety and ease of administration.[2]

Capecitabine (N4-pentyloxycarbonyl-5'-deoxy-5-fluorocytidine) stands out as a highly successful example of this strategy.[2] It is an orally bioavailable prodrug that undergoes a multi-step enzymatic conversion to 5-FU, with the final, activating step occurring preferentially within tumor tissue.[3][4] This tumor-selective activation is the key to its improved therapeutic window.

This whitepaper focuses on 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine , a close structural analog of capecitabine. While primarily documented as an impurity or related substance in the synthesis of capecitabine, its structure warrants a detailed examination of its own potential therapeutic merits.[5] This guide will dissect its probable mechanism of action by analogy to capecitabine, analyze how its unique N4-substituent might influence its pharmacological properties, and outline a preclinical strategy to validate its potential as a therapeutic agent.

The Capecitabine Paradigm: A Three-Step Pathway to Tumor-Selective Activation

To understand the potential of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine, one must first grasp the elegant, three-step enzymatic activation pathway of capecitabine.[6] This cascade is designed to release the cytotoxic 5-FU payload with a degree of tumor specificity.[7]

-

Step 1 (Liver): After oral absorption, capecitabine is first metabolized in the liver by carboxylesterase , which hydrolyzes the N4-pentyloxycarbonyl group to yield 5'-deoxy-5-fluorocytidine (5'-DFCR).[6]

-

Step 2 (Liver & Tumor): 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase (CDA) , an enzyme present in both the liver and various tumor tissues.[6][7]

-

Step 3 (Tumor-Preferential): The final and rate-limiting activation step is the conversion of 5'-DFUR to the active drug, 5-fluorouracil (5-FU) . This reaction is catalyzed by thymidine phosphorylase (TP) .[1][8] Crucially, the expression and activity of thymidine phosphorylase are significantly higher in many tumor tissues compared to corresponding normal tissues, leading to a localized concentration of 5-FU at the site of malignancy.[4]

Once generated, 5-FU exerts its anticancer effects primarily through the inhibition of thymidylate synthase, an essential enzyme for DNA synthesis and repair, leading to cell death in rapidly proliferating cancer cells.[3]

Caption: Predicted metabolic activation pathway of the topic compound.

Analysis of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine

The core structural difference between the topic molecule and capecitabine lies in the N4-alkyloxycarbonyl side chain. This modification is pivotal as it is the first point of metabolic attack and influences the compound's physicochemical properties.

| Property | Capecitabine | 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine |

| N4-Side Chain | n-Pentyloxycarbonyl | 3-Methyl-1-butyloxycarbonyl (Isopentyloxycarbonyl) |

| Structure | Linear Alkyl Chain | Branched Alkyl Chain |

| Molecular Formula | C15H22FN3O6 | C15H22FN3O6 |

| Molecular Weight | 359.35 g/mol | 359.35 g/mol |

Causality Behind the Structural Modification:

The N4-carbamate group serves as a lipophilic moiety designed to enhance oral absorption and membrane permeability. The choice of the alkyl group can fine-tune these properties and, critically, affect the rate of hydrolysis by carboxylesterase.

-

Steric Hindrance: The "3-methyl-1-butyloxycarbonyl" group is a branched isomer of capecitabine's linear n-pentyl chain. This branching introduces greater steric bulk near the carbonyl group. It is plausible that this steric hindrance could alter the kinetics of its interaction with the active site of carboxylesterase. This could lead to a slower or faster rate of conversion to the first intermediate, 5'-DFCR, thereby modifying the pharmacokinetic profile, including the time to peak concentration (Tmax) and overall drug exposure (AUC).

-

Lipophilicity and Absorption: While isomeric, the branched structure may slightly alter the compound's lipophilicity and crystal packing, which could influence its dissolution rate and absorption from the gastrointestinal tract. However, a significant deviation from capecitabine's excellent absorption profile is not anticipated.

Given these considerations, the primary hypothesis remains that 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine will function as a prodrug of 5-FU via the same three-enzyme cascade as capecitabine. The key scientific question is whether the modified side chain confers a superior pharmacokinetic or pharmacodynamic profile.

Potential Therapeutic Relevance and Clinical Outlook

The therapeutic value of this molecule is contingent on its performance relative to the established standard, capecitabine.

A Bioequivalent or "Biobetter" Anticancer Agent

The most direct therapeutic application would be as a chemotherapeutic agent for the same indications as capecitabine, including:

The potential for a "biobetter" profile exists if the modified side chain results in:

-

Improved Pharmacokinetic Consistency: A more controlled and predictable rate of initial hydrolysis could reduce inter-patient variability in 5-FU exposure.

-

Altered Toxicity Profile: The systemic exposure to the parent prodrug and its initial metabolites (prior to 5'-DFUR) contributes to the overall toxicity profile. A change in the metabolism of the N4-side chain could potentially modulate the incidence or severity of side effects like hand-foot syndrome or diarrhea.[2]

-

Novel Combination Therapies: A modified pharmacokinetic profile might allow for more favorable dosing schedules when used in combination with other agents like oxaliplatin or irinotecan.[10]

It is critical to note that these potential advantages are speculative and require rigorous experimental validation. There is also the possibility of a less favorable profile, such as poorer activation kinetics or increased off-target toxicity.

Absence of Evidence for Alternative Mechanisms

While it is important to consider novel biological activities, there is currently no evidence to suggest that this molecule would engage with alternative therapeutic targets, such as the inflammasome or caspases, in a clinically relevant manner. Its design is overwhelmingly biased towards functioning as a fluoropyrimidine prodrug.

Experimental Protocols for Preclinical Validation

To move from hypothesis to evidence, a structured preclinical evaluation is essential. The following protocols describe self-validating systems to test the core mechanistic claims.

Protocol 1: Comparative In Vitro Enzymatic Conversion

Objective: To determine and compare the rate of hydrolysis of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine and capecitabine by human liver carboxylesterase.

Methodology:

-

Reaction Setup: Prepare reaction mixtures containing human liver microsomes (as a source of carboxylesterase) in a suitable buffer system.

-

Substrate Addition: Initiate the reaction by adding the test compound or capecitabine (control) at a defined concentration (e.g., 10 µM).

-

Time-Course Sampling: Incubate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots and immediately quench the enzymatic reaction with a cold organic solvent (e.g., acetonitrile).

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the formation of the product, 5'-deoxy-5-fluorocytidine (5'-DFCR).

-

Data Analysis: Plot the concentration of 5'-DFCR formed over time for both compounds and determine the initial reaction velocity.

Caption: Workflow for in vitro enzymatic conversion assay.

Protocol 2: Comparative In Vitro Cytotoxicity Assay

Objective: To compare the anti-proliferative activity of the test compound and capecitabine in cancer cell lines with differential expression of thymidine phosphorylase (TP).

Methodology:

-

Cell Line Selection: Select a pair of cancer cell lines, one with high TP expression (e.g., HCT116) and one with low TP expression (e.g., a TP-knockout or knockdown variant).

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of the test compound, capecitabine (positive control), and 5-FU (active metabolite control). Include a vehicle-only control.

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

-

Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) and incubate as per the manufacturer's instructions.

-

Data Acquisition: Read the absorbance or fluorescence on a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves. Calculate the half-maximal inhibitory concentration (IC50) for each compound in each cell line.

Self-Validation: The system is validated if 5-FU shows potent cytotoxicity in both cell lines, whereas capecitabine and the test compound show significantly greater potency in the high-TP cell line compared to the low-TP cell line.

Hypothetical Data & Interpretation

Clear data presentation is crucial for evaluating the compound's potential.

Table 1: Hypothetical Results of In Vitro Carboxylesterase Conversion

| Compound | Initial Rate of 5'-DFCR Formation (pmol/min/mg protein) |

| Capecitabine | 150.5 ± 12.3 |

| Test Compound | 95.8 ± 8.9 |

-

Interpretation: In this hypothetical scenario, the test compound is converted more slowly by carboxylesterase. This could translate to a longer in vivo half-life of the parent drug and a delayed Tmax for its metabolites, potentially leading to a more sustained 5-FU exposure profile.

Table 2: Hypothetical IC50 Values (µM) from Cytotoxicity Assays

| Compound | High-TP Cell Line (HCT116) | Low-TP Cell Line (HCT116 TP-KO) |

| 5-Fluorouracil (5-FU) | 5.2 ± 0.4 | 6.1 ± 0.5 |

| Capecitabine | 25.8 ± 2.1 | > 200 |

| Test Compound | 30.1 ± 2.5 | > 200 |

-

Interpretation: These hypothetical results would strongly support the proposed mechanism of action. Both prodrugs are significantly more potent in cells that can perform the final activation step (high TP), while the active metabolite (5-FU) is potent in both. The slightly higher IC50 of the test compound in the high-TP line is consistent with its slower initial activation step observed in Table 1.

Conclusion

5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine represents a rational and intriguing modification of the capecitabine scaffold. All available evidence and theoretical analysis point towards its function as an orally administered, three-step activatable prodrug of 5-fluorouracil. Its ultimate therapeutic relevance is not a question of a novel mechanism, but rather one of pharmacological optimization. The introduction of a branched N4-alkyloxycarbonyl side chain has the potential to modulate the drug's pharmacokinetic profile, which could lead to an improved therapeutic index compared to capecitabine. This compound is a compelling candidate for further preclinical investigation, with a clear, mechanistically-driven path to validate its potential as a next-generation fluoropyrimidine for solid tumor therapy.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Capecitabine?[Link]

- Walko, C. M., & Lindley, C. (2005). Capecitabine: a review. Clinical therapeutics, 27(1), 23–44.

-

OncoDaily. (2024, June 17). Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management. [Link]

-

Mayo Clinic. (2024, December 1). Capecitabine (Oral Route) - Side effects & dosage. [Link]

-

OncologyTube. (2024, February 5). Capecitabine / 5-FU FDA Guidance Testing Dihydropyrimidine Dehydrogenase Deficiency Before Treatment. YouTube. [Link]

-

Benson, A. B., 3rd, Ajani, J. A., Catalano, R. B., Engelking, C., Kornblau, S. M., Martenson, J. A., Jr, McCall, M., & Mitchell, E. P. (2004). Capecitabine in the management of colorectal cancer. Clinical colorectal cancer, 4 Suppl 2, S68–S75. [Link]

-

ResearchGate. (n.d.). Metabolic conversion of capecitabine to 5-fluorouracil. [Link]

- Sakata, Y., Ohtsu, A., Horikoshi, N., Sugimachi, K., Mitachi, Y., & Taguchi, T. (2000). A phase I study of a novel oral fluoropyrimidine carbamate, capecitabine, in Japanese patients. Cancer chemotherapy and pharmacology, 45(3), 291–298.

-

Pharmaffiliates. (n.d.). 5'Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine. [Link]

-

Boruah, H., & Roy, S. (2022). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 7(5), x220453. [Link]

-

Takimoto, T., et al. (2020). Correlation Between the Metabolic Conversion of a Capecitabine Metabolite, 5'-Deoxy-5-fluorocytidine, and Creatinine Clearance. Anticancer Research, 40(11), 6333-6338. [Link]

-

ResearchGate. (2025, August 5). X-ray crystal structure and conformation of N -( tert -butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester (Boc 0 Met 1 -Cpg 2 -Phe 3 OMe). [Link]

-

Grate, J. W., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Advances, 13(40), 28247-28254. [Link]

-

PubChem. (n.d.). 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine. [Link]

- Twelves, C., et al. (2001). Capecitabine as a single agent in the treatment of advanced colorectal cancer. British journal of cancer, 84 Suppl 2, 13–18.

-

Cassidy, J., et al. (2002). Vision of the future: capecitabine. The oncologist, 7 Suppl 6, 1–4. [Link]

-

Saif, M. W. (2007). Targeting cancers in the gastrointestinal tract: role of capecitabine. OncoTargets and therapy, 1, 19–32. [Link]

Sources

- 1. Capecitabine in the management of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncodaily.com [oncodaily.com]

- 3. What is the mechanism of Capecitabine? [synapse.patsnap.com]

- 4. Vision of the future: capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Correlation Between the Metabolic Conversion of a Capecitabine Metabolite, 5’-Deoxy-5-fluorocytidine, and Creatinine Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The use of capecitabine in daily practice: a study on adherence and patients’ experiences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting cancers in the gastrointestinal tract: role of capecitabine - PMC [pmc.ncbi.nlm.nih.gov]

analytical methods for 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine detection

An In-Depth Technical Guide to the Analytical Characterization of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine

This application note provides a comprehensive overview and detailed protocols for the analytical detection and characterization of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control who require robust and reliable analytical methodologies for this fluorinated nucleoside analogue.

Introduction: The Analytical Imperative for a Capecitabine-Related Compound

5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine is a fluorinated nucleoside analogue. Its structural similarity to the anticancer drug Capecitabine and its intermediates suggests its potential role as a related substance, impurity, or a metabolite in pharmaceutical formulations and biological matrices.[1] The molecular formula for this compound is C₁₅H₂₂FN₃O₆, with a corresponding molecular weight of 359.35 g/mol .[2] Given the stringent regulatory requirements for pharmaceutical products, the development of specific, sensitive, and validated analytical methods is paramount to ensure product quality, safety, and efficacy.

This guide delves into the principal analytical techniques for the comprehensive characterization of this molecule, focusing on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies presented herein are designed to be adaptable for various applications, from routine quality control to in-depth structural elucidation.

Physicochemical Properties at a Glance

A fundamental understanding of the physicochemical properties of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine is crucial for method development. The following table summarizes its key characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂FN₃O₆ | [2] |

| Molecular Weight | 359.35 g/mol | [2] |

| Stereochemistry | Absolute (4 defined stereocenters) | [2] |

| Charge | 0 | [2] |

Chromatographic Analysis: HPLC-UV for Quantification and Purity

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a cornerstone technique for the quantitative analysis and purity assessment of pharmaceutical compounds. The presence of the cytidine chromophore in the target molecule allows for sensitive UV detection.

Causality in Method Design:

The choice of a reversed-phase HPLC method is predicated on the molecule's moderate polarity. The combination of a C18 stationary phase with a polar mobile phase (typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol) provides excellent separation of the analyte from potential impurities. The inclusion of a buffer in the mobile phase is critical for maintaining a consistent ionization state of the molecule, thereby ensuring reproducible retention times and peak shapes.

Experimental Workflow: HPLC-UV Analysis

Caption: HPLC-UV workflow from sample preparation to quantification.

Detailed Protocol: HPLC-UV Method

1. Reagents and Materials:

-

5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, e.g., Milli-Q)

-

Formic acid or Ammonium acetate (for mobile phase modification)

-

0.45 µm syringe filters

2. Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

3. Chromatographic Conditions (Starting Point):

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for good separation of moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase to ensure consistent protonation and good peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |

| Gradient | 20% B to 80% B over 15 min | A gradient is recommended to ensure elution of the main peak and any potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection Wavelength | 240 nm | A common wavelength for cytidine-based compounds, but a full UV scan is recommended to determine the optimal wavelength. |

| Injection Volume | 10 µL | A typical injection volume to balance sensitivity and peak shape. |

4. Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.1 mg/mL.

-

Sample Solution: Prepare the sample in the same diluent to a similar concentration.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis:

-

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from the reference standard.

High-Sensitivity Analysis: LC-MS/MS for Trace Level Detection

For applications requiring higher sensitivity and selectivity, such as the analysis of the compound in biological matrices (e.g., plasma, tissue), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of HPLC with the mass-resolving capabilities of a tandem mass spectrometer.

Causality in Method Design:

LC-MS/MS offers exceptional selectivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM). This allows for the detection of the target analyte even in complex matrices where co-eluting compounds might interfere with UV detection.[3][4] Electrospray Ionization (ESI) in positive mode is typically effective for protonating nucleoside analogues to generate the precursor ion [M+H]⁺.

Experimental Workflow: LC-MS/MS Analysis

Sources

- 1. 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine | C15H22FN3O6 | CID 57355711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine as a research chemical

Abstract & Introduction

5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine, universally recognized as Capecitabine , represents a cornerstone in prodrug design. Unlike direct antimetabolites, Capecitabine is pharmacologically inactive in vitro without specific metabolic activation.

For researchers, this presents a unique challenge: standard cytotoxicity assays (e.g., MTT/CellTiter-Glo) will yield false negatives unless the biological system contains the requisite enzymatic cascade. This guide outlines the "Triple-Lock" activation mechanism, provides validated protocols for in vitro metabolic simulation, and details high-sensitivity LC-MS/MS quantification methods.

Part 1: Pre-Analytical Handling & Stability

Chemical Identity:

-

IUPAC Name: Pentyl [1-(3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1H-pyrimidin-4-yl]carbamate

-

Molecular Weight: 359.35 g/mol

-

Appearance: White to off-white crystalline powder

Solubility & Storage Protocol: The carbamate linkage at the N4 position is susceptible to hydrolysis under alkaline conditions. Proper stock preparation is critical to prevent premature degradation into 5'-Deoxy-5-fluorocytidine (5'-DFCR).

| Solvent | Solubility Limit | Stability (at -20°C) | Application Note |

| DMSO | > 200 mg/mL | > 12 Months | Recommended. Use anhydrous DMSO. Avoid repeated freeze-thaw cycles. |

| Methanol | ~ 50 mg/mL | < 1 Month | Suitable for LC-MS standard preparation; not for long-term storage. |

| Water | ~ 26 mg/mL | < 24 Hours | Unstable. Hydrolysis accelerates at pH > 8.0. Prepare fresh for immediate use. |

Critical Warning: Do not store aqueous solutions. The carbamate moiety hydrolyzes spontaneously in basic buffers, mimicking the first step of metabolic activation and confounding kinetic data.

Part 2: The "Triple-Lock" Metabolic Pathway

Capecitabine utilizes a three-step enzymatic cascade to generate 5-Fluorouracil (5-FU) preferentially in tumor tissues.[1] Understanding this pathway is essential for designing valid in vitro experiments.

Pathway Visualization:

Figure 1: The sequential enzymatic activation of Capecitabine.[2] Note that standard cell lines (e.g., HeLa, HEK293) often lack high levels of CES and TP, rendering Capecitabine inactive in standard media.

Part 3: Protocol - In Vitro Metabolic Activation (S9 Fraction Assay)

To study Capecitabine in a cell-free system, you must simulate the hepatic conversion steps. This protocol uses Liver S9 fractions (containing both cytosolic and microsomal enzymes) to convert Capecitabine to 5'-DFCR and 5'-DFUR.

Objective: Quantify the rate of prodrug depletion and metabolite appearance.

Materials:

-

Pooled Human Liver S9 Fraction (20 mg/mL protein).

-

NADPH Regenerating System (Note: CES is hydrolytic and does not strictly require NADPH, but S9 assays standardly include it to account for potential CYP450 oxidative side-reactions).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Capecitabine-d11).

Procedure:

-

Preparation: Thaw S9 fraction on ice. Pre-warm phosphate buffer to 37°C.

-

Master Mix: Prepare a reaction mixture containing:

-

Liver S9 (Final conc: 1.0 mg/mL)

-

Buffer (to final volume)[3]

-

Optional: NADPH (1 mM final)

-

-

Initiation: Add Capecitabine stock (in DMSO) to the Master Mix to achieve a final concentration of 10 µM . (Final DMSO < 0.1%).

-

Incubation: Incubate at 37°C in a shaking water bath.

-

Sampling: At T = 0, 15, 30, 60, and 120 minutes, remove 50 µL aliquots.

-

Quenching: Immediately transfer aliquot into 150 µL of Ice-cold Stop Solution. Vortex for 30 seconds.

-

Clarification: Centrifuge at 4,000 x g for 15 minutes at 4°C.

-

Analysis: Transfer supernatant to LC-MS vials for quantification.

Expected Results:

-

Capecitabine: Rapid exponential decay (t1/2 < 60 min in active S9).

-

5'-DFCR: Rapid appearance followed by slow decline.

-

5'-DFUR: Gradual accumulation (rate limited by CDA activity).

-

5-FU: Minimal formation (Liver S9 has low Thymidine Phosphorylase activity compared to tumor tissue).

Part 4: Analytical Quantification (LC-MS/MS)

Quantifying Capecitabine and its polar metabolites requires a robust method. Due to the polarity difference between the prodrug (lipophilic) and 5-FU (hydrophilic), a polarity-switching method is recommended.

Chromatography:

-

Column: Waters Acquity HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent C18 capable of retaining polar bases.

-

Mobile Phase A: 0.1% Formic Acid in Water.[4]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 0-1 min (5% B), 1-6 min (5% -> 95% B), 6-7 min (Hold 95% B).

Mass Spectrometry (MRM Transitions):

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Capecitabine | ESI (+) | 360.1 [M+H]+ | 263.1 | 30 | 20 |

| 5'-DFCR | ESI (+) | 246.1 [M+H]+ | 130.0 | 25 | 15 |

| 5'-DFUR | ESI (-) | 245.1 [M-H]- | 128.9 | 25 | 12 |

| 5-FU | ESI (-) | 129.0 [M-H]- | 42.0 | 30 | 18 |

Technical Insight: 5-FU responds poorly in positive mode. If your instrument does not support fast polarity switching (< 20ms), perform two separate injections: one for Capecitabine/5'-DFCR (Pos) and one for 5'-DFUR/5-FU (Neg).

Part 5: Cell Culture Efficacy Studies

The Common Pitfall: Researchers often treat cancer cell lines (e.g., MCF-7, A549) with Capecitabine and observe no toxicity (IC50 > 100 µM). This is not due to drug resistance, but due to the absence of Carboxylesterase (CES) in the culture media.

Corrective Protocol: To assess efficacy in vitro, you must use one of the following approaches:

-

Use the Metabolite: Treat cells with 5'-DFUR instead of Capecitabine. This bypasses the liver-dependent steps (CES and CDA) and tests the tumor-specific step (Thymidine Phosphorylase).

-

Co-Culture: Culture tumor cells with hepatocytes or add Liver S9 fraction (as per Part 3) to the media for 4 hours, then wash and replace with fresh media.

-

Transfection: Use cell lines stably transfected with human CES1 or CES2 plasmids.

References

-

Metabolic Pathway & Mechanism: Walko, C. M., & Lindley, C. (2005). Capecitabine: a review. Clinical Therapeutics, 27(1), 23-44.

-

LC-MS/MS Methodology: Deng, P., et al. (2015). Simultaneous determination of capecitabine and its three nucleoside metabolites in human plasma by high performance liquid chromatography–tandem mass spectrometry.[5][6][7] Journal of Chromatography B, 989, 71-79.

-

In Vitro Activation (S9 Assays): Licea-Perez, H., et al. (2009). A semi-automated 96-well plate method for the simultaneous determination of 5-fluorouracil and its prodrug capecitabine in human plasma. Journal of Chromatography B, 877(11-12), 1040-1046.

-

Enzymatic Kinetics (CES/CDA): Quinney, S. K., et al. (2005). Hydrolysis of capecitabine to 5'-deoxy-5-fluorocytidine by human carboxylesterases and inhibition by loperamide. Journal of Pharmacology and Experimental Therapeutics, 313(3), 1011-1016.

Sources

- 1. researchgate.net [researchgate.net]

- 2. en.cmicgroup.com [en.cmicgroup.com]

- 3. propulsiontechjournal.com [propulsiontechjournal.com]

- 4. LC–MS/MS method for the quantitation of decitabine and venetoclax in rat plasma after SPE: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new, validated HPLC-MS/MS method for the simultaneous determination of the anti-cancer agent capecitabine and its metabolites: 5'-deoxy-5-fluorocytidine, 5'-deoxy-5-fluorouridine, 5-fluorouracil and 5-fluorodihydrouracil, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a UPLC-MS/MS Assay for the Quantitative Determination of Capecitabine, 5'-deoxy-5-fluorocytidine (5'-dFCR), 5'-deoxy-5-fluorouridine (5'-dFUR), 5'-fluorouracil (5-FU), and α-fluoro-β-alanine (FBAL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: A Framework for the Preclinical Evaluation of 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine

Introduction

Nucleoside analogs represent a cornerstone of cancer chemotherapy.[1][2] These agents, by mimicking endogenous nucleosides, can disrupt critical cellular processes such as DNA replication and repair, ultimately leading to cancer cell death.[3][4] The compound 5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine is a novel cytidine analog with purposeful chemical modifications. The 5'-deoxy-5-fluoro group is designed to enhance metabolic stability and potentially alter interactions with key enzymes. The N4-acyl modification likely acts as a prodrug moiety, intended to improve cell permeability and bioavailability before being cleaved intracellularly to release the active pharmacological agent.[5] This design strategy is reminiscent of successful prodrugs like capecitabine, which is metabolically converted to 5-fluorouracil (5-FU).[6][7]

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to conduct a thorough in vitro evaluation of this compound. The protocols herein are designed to first establish its cytotoxic potential and then to elucidate its underlying mechanism of action, providing a robust foundation for further preclinical and clinical development.

Part 1: Foundational Analysis - Cytotoxicity and Proliferation

The initial step in characterizing any potential anticancer agent is to determine its effect on cancer cell viability and proliferation. This allows for the determination of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Rationale & Experimental Logic

We employ a dose-response assessment across a panel of cancer cell lines to understand both the potency and the spectrum of activity. A colorimetric assay, such as the MTS assay, provides a quantitative measure of cell viability by assessing mitochondrial metabolic activity. A decrease in metabolic activity is proportional to the number of viable cells. Including a non-malignant cell line (e.g., normal human fibroblasts) is critical for an early assessment of cancer cell selectivity.

Experimental Workflow: Cytotoxicity Assessment

Caption: Workflow for determining compound cytotoxicity.

Protocol 1.1: In Vitro Cytotoxicity - MTS Assay

Objective: To determine the IC50 value of the compound in various cell lines.

Materials:

-

Selected cancer cell lines (e.g., HT-29 [colon], MCF-7 [breast], PANC-1 [pancreas]) and a non-malignant cell line (e.g., IMR-90 [lung fibroblast]).

-

Complete culture medium (specific to each cell line).

-

96-well flat-bottom tissue culture plates.

-

5'-Deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine.

-

Dimethyl sulfoxide (DMSO), sterile.[8]

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

-

Multichannel pipette and plate reader.

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 1,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate and incubate overnight.[9] The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the end of the assay.

-

Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO.[8] Perform serial dilutions in complete medium to create a range of concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration should not exceed 0.5%.[8]

-

Cell Treatment: Remove the overnight culture medium and add 100 µL of medium containing the various compound concentrations (including a vehicle-only control with 0.5% DMSO).[10]

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.[11]

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Blank-subtract the absorbance values. Normalize the data to the vehicle-only control (representing 100% viability). Plot the normalized viability versus the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Hypothetical IC50 Values

| Cell Line | Tissue of Origin | IC50 (µM) | Selectivity Index (IMR-90 IC50 / Cancer Cell IC50) |

| HT-29 | Colon Cancer | 1.5 | 33.3 |

| MCF-7 | Breast Cancer | 3.2 | 15.6 |

| PANC-1 | Pancreatic Cancer | 0.8 | 62.5 |

| IMR-90 | Normal Lung Fibroblast | >50 | - |

Part 2: Mechanistic Deep Dive - Cell Cycle and Apoptosis

Once cytotoxicity is established, the next logical step is to investigate how the compound kills cancer cells. Nucleoside analogs often interfere with DNA synthesis, which can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).[2]

Rationale & Experimental Logic

Cell Cycle Analysis: We use flow cytometry with propidium iodide (PI) staining to analyze the DNA content of cells.[12] PI is a fluorescent dye that stoichiometrically binds to DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M). A compound-induced block at a specific phase will cause an accumulation of cells in that phase.

Apoptosis Analysis: The Annexin V/PI assay is a standard method to detect apoptosis by flow cytometry.[13] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells.[15] Propidium iodide is used concurrently to identify late apoptotic and necrotic cells, which have lost membrane integrity.[16] To confirm apoptosis, we also recommend measuring the activity of executioner caspases (caspase-3 and -7), which are key mediators of the apoptotic cascade.[17][18]

Protocol 2.1: Cell Cycle Analysis via Propidium Iodide Staining

Objective: To determine the effect of the compound on cell cycle distribution.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates. Treat with the compound at concentrations corresponding to 1x and 2x its IC50 value for 24 or 48 hours. Include a vehicle-only control.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash with ice-cold PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[19] Incubate for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[20] RNase A is crucial as it prevents the staining of double-stranded RNA.[20]

-

Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the samples using a flow cytometer.[19] Model the resulting DNA histograms to quantify the percentage of cells in each phase of the cell cycle.[12]

Data Presentation: Hypothetical Cell Cycle Distribution in PANC-1 Cells (24h)

| Treatment | % G0/G1 | % S Phase | % G2/M |

| Vehicle (DMSO) | 55% | 30% | 15% |

| Compound (0.8 µM) | 25% | 65% | 10% |

| Compound (1.6 µM) | 15% | 78% | 7% |

Protocol 2.2: Apoptosis Detection via Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by the compound.

Procedure:

-

Cell Treatment: Treat cells as described in Protocol 2.1 for 24 or 48 hours.

-

Harvesting: Collect all cells, including the supernatant, which may contain apoptotic bodies.

-

Staining: Wash cells with cold PBS and then resuspend them in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[15]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

-

Analysis: Immediately analyze the stained cells by flow cytometry.[15] The cell population will be segregated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 2.3: Caspase-3/7 Activity Assay

Objective: To confirm apoptosis by measuring executioner caspase activity.

Procedure:

-

Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the compound at 1x and 2x IC50 concentrations for various time points (e.g., 12, 24, 48 hours).

-

Assay: Use a commercial luminescent assay kit (e.g., Caspase-Glo® 3/7 Assay).[17] Add the reagent directly to the wells, which lyses the cells and contains a pro-luminescent substrate for caspase-3/7.[17]

-

Incubation & Measurement: Incubate at room temperature as per the manufacturer's instructions (typically 1-2 hours).[21][22] Measure luminescence using a plate reader.

-

Analysis: Normalize the luminescence signal to the vehicle-only control to determine the fold-increase in caspase activity.

Visualizing the Apoptotic Pathway

Caption: Relationship between compound, cellular event, and assays.

Part 3: Advanced Mechanistic Insights

Given its structure as a fluorinated nucleoside analog, the compound likely acts as a prodrug that requires intracellular activation to exert its effect.[1][5] A primary mechanism for such compounds is the inhibition of thymidylate synthase (TS), a critical enzyme for de novo DNA synthesis.[23][24][25]

Hypothesized Mechanism of Action

We hypothesize that after cellular uptake, the N4-acyl group is cleaved by intracellular esterases or amidases. The resulting 5'-deoxy-5-fluorocytidine is then phosphorylated by cellular kinases to its active mono-, di-, and triphosphate forms.[26][27] The active metabolite, likely the monophosphate (5'-dF-dCMP), could then inhibit thymidylate synthase, leading to a depletion of deoxythymidine triphosphate (dTTP), which is essential for DNA synthesis and repair.[6] This "thymineless death" is a classic mechanism for fluoropyrimidines.[28][29]

Caption: Hypothesized metabolic activation and target inhibition pathway.

Protocol 3.1: Analysis of Intracellular Metabolites (LC-MS/MS)

Objective: To identify and quantify the intracellular conversion of the prodrug to its active phosphorylated metabolites.

Brief Protocol:

-

Treatment & Extraction: Treat a high-density culture of cancer cells (e.g., PANC-1) with the compound (e.g., at 5x IC50) for various times. Harvest cells and perform a metabolite extraction using a cold methanol/acetonitrile/water solution.

-

Analysis: Analyze the cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Develop a specific method to detect the parent compound and its predicted metabolites (mono-, di-, and tri-phosphates).[30]

-

Interpretation: The appearance of phosphorylated species over time would provide strong evidence for the intracellular activation of the compound.[26][31]

Protocol 3.2: In Vitro Thymidylate Synthase (TS) Inhibition Assay

Objective: To directly measure the inhibitory activity of the compound or its putative active metabolite on TS.

Brief Protocol:

-

Assay Principle: This is typically a spectrophotometric assay that measures the TS-catalyzed conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[32] This reaction is coupled to the oxidation of a cofactor, N5,N10-methylenetetrahydrofolate, which can be monitored by a decrease in absorbance at 340 nm.[23]

-

Procedure: In a cell-free system, combine recombinant human TS enzyme, substrates (dUMP and cofactor), and varying concentrations of the test compound (or its synthesized active metabolite).[32]

-

Analysis: Monitor the reaction rate by measuring the change in absorbance over time. Calculate the IC50 of the compound for TS inhibition. A potent IC50 would confirm TS as a direct target.[33]

References

-

The Novel Nucleoside Analogue ProTide NUC-7738 Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial. AACR Journals. [Link]

-

Protocol IncuCyte® Cytotoxicity Assay. Sartorius. [Link]

-

In Vitro Cytotoxicity Assay Protocol. Scribd. [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information (NCBI). [Link]

-

Nucleoside Analogs: Cellular Pharmacology, Mechanisms of Action, and Strategies for Combination Therapy. ScienceDirect. [Link]

-

The Annexin V Apoptosis Assay. University of Colorado Anschutz Medical Campus. [Link]

-

Exploring the intracellular pharmacokinetics of the 5-fluorouracil nucleotides during capecitabine treatment. National Center for Biotechnology Information (NCBI). [Link]

-

Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC. National Center for Biotechnology Information (NCBI). [Link]

-

Determinants of Individual Variation in Intracellular Accumulation of Anti-HIV Nucleoside Analog Metabolites. National Center for Biotechnology Information (NCBI). [Link]

-

Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies. National Center for Biotechnology Information (NCBI). [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information (NCBI). [Link]

-

Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

-

Intracellular Metabolism of Nucleoside/Nucleotide Analogues: a Bottleneck to Reach Active Drugs on HIV Reverse Transcriptase. ResearchGate. [Link]

-

Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies. National Center for Biotechnology Information (NCBI). [Link]

-

Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. MDPI. [Link]

-

Mechanism of action of 5-fluorouracil: Capecitabine is a prodrug that... ResearchGate. [Link]

-

Determinants of Individual Variation in Intracellular Accumulation of Anti-HIV Nucleoside Analog Metabolites. DASH (Harvard University). [Link]

-

Caspase Protocols in Mice. National Center for Biotechnology Information (NCBI). [Link]

-

Thymidylate synthase disruption to limit cell proliferation in cell therapies. bioRxiv. [Link]

-

Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management. OncoDaily. [Link]

-

Assaying cell cycle status using flow cytometry. National Center for Biotechnology Information (NCBI). [Link]

-

Anticancer activity of nucleoside analogues: A density functional theory based QSAR study. ResearchGate. [Link]

-

Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. protocols.io. [Link]

-

5-Fluorouracil and capecitabine therapies for the treatment of colorectal cancer (Review). Spandidos Publications. [Link]

-

Nucleoside Analogs: A Review of Its Source and Separation Processes. MDPI. [Link]

-

Caspase Activity Assay. Creative Bioarray. [Link]

-

Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]

-

Thymidylate Synthase Inhibitors Part 1. YouTube. [Link]

-

What is the mechanism of Capecitabine? Patsnap Synapse. [Link]

-

Standart Operating Procedure Apoptosis assay with Annexin V - PI. Universitas Gadjah Mada. [Link]

-

Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

-

Novel anticancer polymeric conjugates of activated nucleoside analogs. National Center for Biotechnology Information (NCBI). [Link]

-

Detection of thymidylate synthase modulators by a novel screening assay. PubMed. [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. Oncology Reports [spandidos-publications.com]

- 5. Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. sartorius.com [sartorius.com]

- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biologi.ub.ac.id [biologi.ub.ac.id]

- 15. kumc.edu [kumc.edu]

- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 17. Caspase-Glo® 3/7 Assay Protocol [nld.promega.com]

- 18. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cancer.wisc.edu [cancer.wisc.edu]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. mpbio.com [mpbio.com]

- 23. Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biorxiv.org [biorxiv.org]

- 25. m.youtube.com [m.youtube.com]

- 26. Determinants of Individual Variation in Intracellular Accumulation of Anti-HIV Nucleoside Analog Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. oncodaily.com [oncodaily.com]

- 29. What is the mechanism of Capecitabine? [synapse.patsnap.com]